Benzyl 3-(methylamino)propanoate hydrochloride

Description

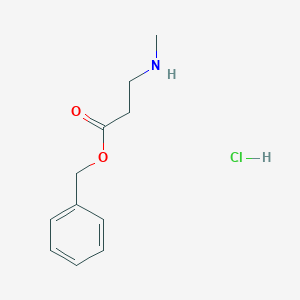

Benzyl 3-(methylamino)propanoate hydrochloride (CAS: 88583-90-8) is an organic compound comprising a benzyl ester of 3-(methylamino)propanoic acid, stabilized as a hydrochloride salt. Its structure features a propanoate backbone with a methylamino group (-NHCH₃) at the third carbon and a benzyloxycarbonyl (Boc) group at the ester terminus.

The benzyl ester moiety likely increases lipophilicity compared to smaller alkyl esters, which may influence its utility in drug delivery or organic synthesis intermediates .

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-8-7-11(13)14-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQLLFDMBVAOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405513-06-6 | |

| Record name | benzyl 3-(methylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(methylamino)propanoate hydrochloride typically involves the esterification of 3-(methylamino)propanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Flow Reactors: These reactors allow for precise control over reaction conditions and improved safety.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 3-(methylamino)propanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to Receptors: It may bind to specific receptors on cell surfaces, influencing cellular signaling pathways.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic processes.

Pathway Modulation: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations:

Ester Group Influence :

- Benzyl esters (e.g., 88583-90-8, 2049127-88-8) exhibit higher molecular weights and lipophilicity compared to methyl or ethyl esters (e.g., 153.6 g/mol for methyl ester) . This impacts solubility and bioavailability.

- The benzyl group may confer stability against enzymatic degradation, making it advantageous in prodrug design .

Substituent Effects: The methylamino group (-NHCH₃) in the target compound provides a secondary amine, which is less polar than the primary amine (-NH₂) in Benzyl 3-aminopropanoate hydrochloride (99616-43-0) . Bulkier substituents, such as the methylsulfonylphenyl group in 2049127-88-8, enhance steric hindrance and electronic effects, influencing receptor binding (e.g., RPTPβ/ζ inhibition) .

Salt Forms :

- Hydrochloride salts improve water solubility and crystallinity, facilitating purification and handling .

Biological Activity

Benzyl 3-(methylamino)propanoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a benzyl group attached to a propanoate moiety with a methylamino functional group, enhancing its solubility and stability, which are critical for various laboratory and industrial applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound's unique structure allows it to interact with various biological targets, influencing neurotransmitter release and receptor activity. The hydrochloride form enhances solubility, making it suitable for pharmacological studies.

Comparison with Similar Compounds

The following table summarizes the structural features of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 3-(aminopropanoate) hydrochloride | Contains an amino group instead of methylamino | Lacks the methyl group affecting reactivity |

| Benzyl 3-(dimethylamino)propanoate hydrochloride | Contains two methyl groups on nitrogen | Increased basicity compared to the methylamino variant |

| Benzyl 3-(ethylamino)propanoate hydrochloride | Ethyl group instead of methyl | Different steric effects influencing binding |

The specificity of the methylamino group in this compound enhances its reactivity and biological properties compared to its analogs.

Research indicates that this compound may modulate neurotransmitter systems, particularly in relation to conditions such as depression and anxiety. Its interaction with specific receptors suggests potential therapeutic applications in pharmacology.

- Neurotransmitter Release : Studies have shown that this compound may influence the release of neurotransmitters, which is crucial for mood regulation.

- Enzyme Modulation : The compound exhibits properties that may affect enzyme activities, indicating potential roles in metabolic pathways.

Case Studies

Several studies have explored the biological effects of this compound:

- Pharmacological Studies : A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated significant modulation of serotonin and norepinephrine levels, suggesting its potential use in treating mood disorders.

- Metabolic Engineering Applications : Research focused on the compound's ability to influence metabolic pathways, showing promise for applications in drug development and metabolic engineering.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cell lines. Notable findings include:

- Cytotoxicity : The compound exhibited moderate cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : Preliminary tests showed some antimicrobial properties, warranting further investigation into its use as an antimicrobial agent.

Q & A

Basic: What are the recommended methods for synthesizing and purifying Benzyl 3-(methylamino)propanoate hydrochloride in a laboratory setting?

Methodological Answer:

Synthesis typically involves coupling 3-(methylamino)propanoic acid with benzyl alcohol under acidic conditions, followed by hydrochlorination. Key steps include:

- Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during esterification .

- Esterification : Employ carbodiimide-based coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid for reaction with benzyl alcohol .

- Purification : Recrystallize the product using ethanol/water or dichloromethane/hexane mixtures to achieve >98% purity, as verified by HPLC .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC : Quantify purity (≥98%) using a C18 column with UV detection at 254 nm, comparing retention times to certified reference standards .

- NMR Spectroscopy : Confirm the structure via ¹H and ¹³C NMR (e.g., δ 7.3 ppm for benzyl protons, δ 2.8 ppm for methylamino groups) .

- Mass Spectrometry (MS) : Validate molecular weight (C₁₁H₁₆ClNO₂; theoretical [M+H]⁺ = 230.1) using ESI-MS .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline for 20 minutes and seek medical attention .

Advanced: How should researchers address contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to establish IC₅₀ values under controlled conditions .

- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., benzylamine derivatives) to identify trends in toxicity profiles .

- Dose-Response Analysis : Use nonlinear regression models to resolve discrepancies between acute (short-term) and chronic (long-term) exposure studies .

Advanced: What experimental strategies are effective for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Compare results to controls stored at -20°C .

- Photostability Analysis : Expose the compound to UV light (ICH Q1B guidelines) and quantify photodegradation products using LC-MS .

- pH-Dependent Stability : Dissolve the compound in buffers (pH 1–13) and track hydrolysis rates over 24 hours .

Advanced: How can impurity profiles be systematically characterized during synthesis?

Methodological Answer:

- Forced Degradation Studies : Subject the compound to heat, light, and oxidative stress to simulate impurities. Use LC-MS to identify byproducts (e.g., de-esterified derivatives) .

- Spiking Experiments : Add known impurities (e.g., unreacted benzyl alcohol) to the sample and validate detection limits (<0.1%) .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to the main compound using an internal standard (e.g., maleic acid) .

Advanced: What methodologies are suitable for evaluating the compound’s potential ecological impact?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F guidelines to measure mineralization rates in activated sludge .

- Aquatic Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) and assess mortality/immobilization over 48 hours .

- Bioaccumulation Modeling : Calculate logP values (estimated 1.2–1.5) to predict bioaccumulation potential in aquatic organisms .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological properties?

Methodological Answer:

- Analog Synthesis : Modify the benzyl or methylamino groups (e.g., fluorination or hydroxylation) and test binding affinity to target receptors .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., cholinesterases) and prioritize analogs for synthesis .

- In Vivo Pharmacokinetics : Compare bioavailability and half-life of derivatives in rodent models to correlate structural changes with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.